molecular formula C17H10N2O3S B8529464 5-(2-Nitrophenyl)thiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-58-7

5-(2-Nitrophenyl)thiopyrano[3,2-b]indol-4(5H)-one

Cat. No. B8529464
Key on ui cas rn: 61164-58-7
M. Wt: 322.3 g/mol
InChI Key: SGFGOKURVROECK-UHFFFAOYSA-N
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Patent
US04032537

Procedure details

By the same method as described in Example 7, 8.9 g of thiopyrano [3,2-b]-indol-4(5H)-one is alkylated with o-fluoronitrobenzene, except the reaction is stirred for 40 hours at 95° C. The yield of product is 9.2 g, mp 207°-208° C. after recrystallization from ether-hexane.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[NH:6][C:5]=2[C:4](=[O:14])[CH:3]=[CH:2]1.F[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N+:22]([O-:24])=[O:23]>>[N+:22]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[N:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=2[C:13]2[S:1][CH:2]=[CH:3][C:4](=[O:14])[C:5]1=2)([O-:24])=[O:23]

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
S1C=CC(C=2NC=3C=CC=CC3C21)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
is stirred for 40 hours at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after recrystallization from ether-hexane

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N1C2=C(C=3C=CC=CC13)SC=CC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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